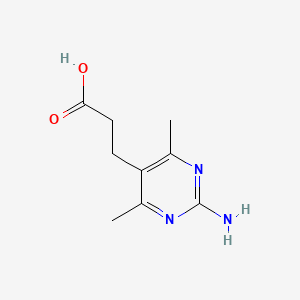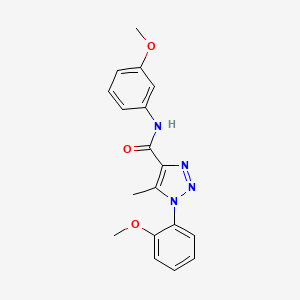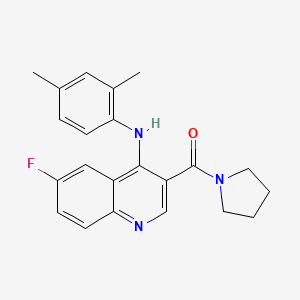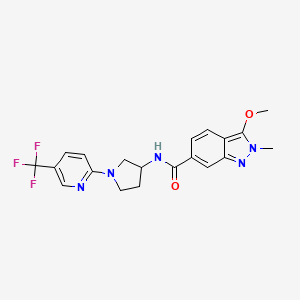
2-(1-Azidopropan-2-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Azidopropan-2-yl)pyridine is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a pyridine derivative that contains an azide functional group and has been used in various fields of research, including medicinal chemistry, biochemistry, and materials science.
科学的研究の応用
Coordination Chemistry and Complex Formation
- 2,6-Bis(pyrazolyl)pyridines and related ligands, which include derivatives similar to 2-(1-Azidopropan-2-yl)pyridine, are used in coordination chemistry. These compounds have been employed to create luminescent lanthanide compounds for biological sensing and iron complexes that exhibit unusual thermal and photochemical spin-state transitions (Halcrow, 2005).
Corrosion Inhibition
- Schiff base complexes involving similar pyridine derivatives have been studied for their corrosion inhibition properties on mild steel. These complexes, particularly those with azide groups, show promise in protecting metal surfaces (Das et al., 2017).
Organic Synthesis
- In the field of organic synthesis, methods have been developed to create functionalized pyridine derivatives using sequences that include amidoalkylation and Staudinger/aza-Wittig reactions. These processes are significant for synthesizing complex organic compounds with potential applications in various chemical industries (Fesenko & Shutalev, 2012).
Material Science and Optoelectronics
- Certain pyridine derivatives are used in the development of materials for optoelectronic applications. For example, 3-(1H-Pyrazol-1-yl)pyridine and its variants have been utilized in constructing bipolar host materials for phosphorescent organic light-emitting diodes (PhOLEDs), demonstrating significant tunability in optoelectronic parameters (Li et al., 2016).
Photocatalysis
- Pyridine-based ligand scaffolds, including those similar to this compound, have been synthesized for use with 3d element cations. These complexes exhibit varying structural features and have been explored for their photocatalytic activities (Bachmann et al., 2013).
Pharmaceutical Research
- Pyridine derivatives have been explored in pharmaceutical research for creating new drug candidates. For instance, they have been utilized in optimizing P2Y12 antagonists, which are important in the treatment and prevention of arterial thrombosis (Kong et al., 2019).
作用機序
Target of Action
Related compounds, such as imidazo[1,2-a]pyridine derivatives, have been found to inhibit atp-binding cassette (abc) transporters like abcb1 and abcg2 . These transporters are associated with multidrug resistance (MDR) in cancer cells .
Mode of Action
Similar compounds, such as imidazo[1,2-a]pyridine derivatives, have been found to inhibit the efflux function of abcb1 and abcg2 transporters . This inhibition can reverse MDR by blocking the efflux of chemotherapeutic drugs from cancer cells .
Biochemical Pathways
For instance, imidazo[1,2-a]pyridine derivatives have been shown to disrupt mitochondrial functions and cause nuclear DNA damage .
Result of Action
Related compounds have shown potential as anticancer agents and antifibrotic compounds . These compounds have been found to inhibit the growth of cancer cells and fibrotic tissues, respectively.
Action Environment
It is known that factors such as temperature, ph, and the presence of other compounds can affect the activity of similar compounds .
生化学分析
Biochemical Properties
They are distinctive organic nitrogen-bridged heterocyclic compounds that have several uses in medicines .
Cellular Effects
Related imidazo[1,2-a]pyridine compounds have shown to affect mitochondrial functions and cause nuclear DNA damage . They have also shown potent anticancer activity against certain cell types .
Molecular Mechanism
Imidazo[1,2-a]pyridines are known to undergo radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Temporal Effects in Laboratory Settings
Related imidazo[1,2-a]pyridine compounds have shown to inhibit the growth of certain cells in a dose-dependent manner .
Dosage Effects in Animal Models
Related imidazo[1,2-a]pyridine compounds have shown to have potent anti-parasitic activity at certain dosages .
Metabolic Pathways
Pyrimidine metabolism, which is closely related to the metabolism of imidazo[1,2-a]pyridines, is known to be involved in a number of important biological processes .
Transport and Distribution
Related imidazo[1,2-a]pyridine compounds have been found to function as anion carriers, mediating both Cl−/NO3− antiport and H+/Cl− symport .
Subcellular Localization
Related imidazo[1,2-a]pyridine compounds have shown to affect different organelles, including mitochondria and the nucleus .
特性
IUPAC Name |
2-(1-azidopropan-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c1-7(6-11-12-9)8-4-2-3-5-10-8/h2-5,7H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIPPAZYFACEAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN=[N+]=[N-])C1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(2-chloropyrimidin-4-yl)methyl]-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2487913.png)

![3-(4-Bromophenyl)-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B2487915.png)
![4-[(3-methoxyphenyl)methylamino]-1H-quinazoline-2-thione](/img/no-structure.png)

![5-((3-Bromophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2487921.png)
![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2487922.png)

![2-methoxy-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2487925.png)



![5-[(4-Phenyl-1-piperazinyl)-thiophen-2-ylmethyl]-6-thiazolo[3,2-b][1,2,4]triazolol](/img/structure/B2487930.png)
![ethyl 3-hydroxy-6,7-dimethyl-5-oxo-4-hydro-2H-1,3-thiazolidino[3,2-a]thiopheno [2,3-d]pyrimidine-3-carboxylate](/img/structure/B2487935.png)
